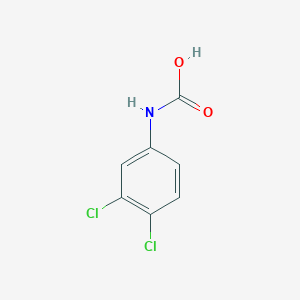

(3,4-dichlorophenyl)carbamic Acid

Description

Conceptual Framework of Halogenated Phenylcarbamate Chemistry

The chemistry of halogenated phenylcarbamates is built upon the foundational structure of carbamic acid, where functionalization at the nitrogen and oxygen atoms gives rise to a vast array of derivatives. nih.govresearchgate.net Carbamates, or urethanes, are esters of carbamic acids and are characterized by the -NH-C(=O)-O- linkage. nih.gov This functional group is a hybrid of an amide and an ester, and its unique electronic and steric properties are central to its chemical behavior. acs.org The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts a planar geometry and a rotational barrier around the C-N bond, which is a key feature influencing molecular interactions. acs.orgnih.gov

The introduction of halogens, such as chlorine, onto the phenyl ring has profound effects on the molecule's properties. nih.gov Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which can increase the acidity of the N-H proton and influence the reactivity of the aromatic ring. This electronic perturbation is critical in fields like medicinal chemistry and materials science. nih.govresearchgate.net In drug design, halogen atoms can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability, underlining the emergent role of chlorine and fluorine in the development of new therapeutic agents. researchgate.netnih.gov

The general instability of carbamic acids means they are often generated in situ and used as transient intermediates. wikipedia.orgacs.org For instance, the reaction of an amine with carbon dioxide can transiently form a carbamic acid, which can then be trapped or undergo further reaction. wikipedia.orgorganic-chemistry.org Substituted carbamic acids derived from secondary amines can react with alcohols under specific conditions to form carbamates, often proceeding through an SN2 displacement mechanism rather than via an isocyanate intermediate. acs.org

Historical Trajectories in the Investigation of Substituted Carbamic Acids and Derivatives

The investigation of carbamic acids and their derivatives has a rich history, evolving from the study of natural products to the rational design of synthetic molecules for a wide range of applications. A pivotal moment in carbamate (B1207046) chemistry was the isolation of physostigmine, a methyl carbamate ester, from Calabar beans in 1864. nih.gov Initially used for treating conditions like glaucoma, its mode of action as a cholinesterase inhibitor paved the way for the development of many other carbamate-based therapeutic agents. nih.govmdpi.com

The mid-20th century saw a surge in the application of carbamate derivatives in agriculture. nih.govtaylorandfrancis.com The introduction of carbaryl (B1668338) in 1956 marked the beginning of the widespread use of carbamates as pesticides. nih.govnih.gov These compounds, including derivatives of (3,4-dichlorophenyl)carbamic acid such as the herbicide Swep (methyl N-(3,4-dichlorophenyl)carbamate), were developed as alternatives to more toxic organochloride pesticides. nih.govnih.gov

Beyond agrochemicals, carbamates became indispensable tools in organic synthesis, particularly as protecting groups for amines. acs.orgnih.gov The stability of the carbamate linkage under various reaction conditions, coupled with the relative ease of its introduction and subsequent removal, made it a cornerstone of peptide synthesis and other complex molecular constructions. acs.org This dual role in both bioactive compounds and synthetic methodology highlights the versatility and foundational importance of the carbamate scaffold in chemical science.

Paradigmatic Shifts and Contemporary Research Directions in this compound Studies

Contemporary research on compounds related to this compound has shifted from broad-spectrum applications, like general herbicides, towards highly specific and targeted functions, particularly in medicinal chemistry. The core structure is now viewed as a pharmacophore or a key building block for creating molecules with tailored biological activities. mdpi.com The focus is less on the unstable parent acid and more on its stable derivatives, such as esters, thiocarbamates, and ureas.

A significant area of modern research involves the design of carbamate derivatives as enzyme inhibitors. mdpi.commdpi.com The carbamate moiety can form a covalent, yet reversible, bond with serine residues in the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, making them effective modulators of neurochemical pathways. mdpi.com The 3,4-dichlorophenyl group in these structures plays a crucial role in defining the molecule's interaction with the enzyme's binding pocket, often contributing to potency and selectivity. mdpi.com

Another major research direction is the development of novel synthetic methodologies. organic-chemistry.orgmit.edu Modern synthetic chemistry aims to create carbamates through more efficient, milder, and environmentally benign processes. This includes palladium-catalyzed cross-coupling reactions to form N-aryl carbamates from aryl halides and trapping in-situ generated isocyanates from acyl azides via the Curtius rearrangement. organic-chemistry.orgmit.edu Research also explores the direct synthesis of carbamates from amines, carbon dioxide, and alcohols, seeking to avoid hazardous reagents like phosgene (B1210022). nih.gov For this compound derivatives, these advanced synthetic routes provide access to a wide diversity of structures for screening and optimization in drug discovery and materials science.

Scope and Foundational Objectives of Academic Inquiry into Chemical Transformations

The academic investigation into the chemical transformations of this compound and its congeners is driven by several foundational objectives. A primary goal is to understand and control the synthesis of its more stable and useful derivatives. This involves exploring reactions that form the carbamate linkage, such as the reaction of 3,4-dichlorophenyl isocyanate with alcohols or the direct carboxylation of 3,4-dichloroaniline (B118046) under specific catalytic conditions. prepchem.comwikipedia.org

A second objective is to characterize the reactivity of the resulting derivatives. This includes studying their hydrolysis, thermal stability, and reactions with various nucleophiles and electrophiles. For example, the hydrolysis of carbamate esters is a critical aspect of their function as prodrugs and their environmental fate as pesticides. ontosight.ainih.gov The N-H proton of the carbamate can be deprotonated, and the resulting anion can participate in further reactions.

A third, more fundamental objective is to elucidate the structure-property relationships within this class of compounds. Researchers investigate how the 3,4-dichloro substitution pattern, compared to other substitution patterns or the unsubstituted parent compound, influences physical properties like melting point and solubility, as well as chemical properties like reaction rates and binding affinities. nih.gov Spectroscopic and crystallographic studies are essential tools in this endeavor, providing detailed insights into molecular structure and intermolecular interactions. spectrabase.comnasa.govnih.gov Ultimately, this comprehensive inquiry aims to build a predictive understanding that can guide the rational design of new molecules with desired functions.

Data Tables

Table 1: Physicochemical Properties of this compound Derivatives Data for the unstable parent acid is not available. Properties of stable, related derivatives are provided.

| Property | Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 3,4-Dichlorophenyl isocyanate |

| Molecular Formula | C₈H₇Cl₂NO₂ nih.gov | C₇H₃Cl₂NO wikipedia.org |

| Molar Mass | 220.05 g/mol nih.gov | 188.01 g/mol wikipedia.orgnih.gov |

| Physical Description | White solid nih.gov | White to yellow solid wikipedia.org |

| Melting Point | 112-114 °C | 41-43 °C |

| XLogP3 | 3.5 nih.gov | 4.2 nih.gov |

| CAS Number | 1918-18-9 | 102-36-3 wikipedia.org |

Data sourced from PubChem and other chemical databases.

Table 2: Common Synthetic Routes to Carbamate Derivatives

| Reaction Name/Type | Description | Reactants |

| Reaction with Isocyanates | The reaction of an isocyanate with an alcohol is a common and efficient method for forming carbamates. mit.edu | R-N=C=O + R'-OH |

| Curtius Rearrangement | An acyl azide, typically formed from a carboxylic acid, rearranges to an isocyanate which is then trapped by an alcohol to yield the carbamate. organic-chemistry.org | R-C(=O)N₃ → R-N=C=O --(R'-OH)→ R-NHC(=O)OR' |

| From Chloroformates | Amines react with chloroformates to produce carbamates. This is a traditional but less favored method due to the toxicity of chloroformates. mit.edu | R-NH₂ + Cl-C(=O)OR' |

| Three-Component Coupling | Modern methods allow the direct coupling of an amine, carbon dioxide, and an alkyl halide under catalytic conditions to form carbamates. organic-chemistry.org | R-NH₂ + CO₂ + R'-X |

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)carbamic acid |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(5)9)10-7(11)12/h1-3,10H,(H,11,12) |

InChI Key |

VTAQLGRULYHNQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations

De Novo Synthetic Routes to (3,4-Dichlorophenyl)carbamic Acid and its Esters

The formation of the carbamate (B1207046) functional group is the cornerstone of synthesizing these molecules. Routes typically begin with 3,4-dichloroaniline (B118046) and a suitable source for the carbonyl moiety.

Historically, the synthesis of aryl carbamates has been dominated by several key reactions, primarily involving the reaction of an aniline (B41778) with phosgene (B1210022) derivatives or the process of transcarbamoylation.

A prevalent method involves the reaction of 3,4-dichloroaniline with an alkyl or aryl chloroformate. This reaction, while effective, often necessitates the use of excess base and can require extended reaction times to achieve acceptable yields. nih.gov An optimized approach for a related compound, phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, replaces the more toxic pyridine (B92270) and N,N-dimethylformamide system with a dichloromethane/triethylamine (B128534) system. chemicalbook.com This modification not only avoids hazardous reagents but also simplifies the post-reaction workup, reducing waste and cost. chemicalbook.com

Another classical route is transcarbamoylation, where an existing carbamate transfers its carbamoyl (B1232498) group to another amine. For instance, methyl N-(3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with methyl carbamate at high temperatures. A specific example of this process involves heating a mixture of 3,4-dichloroaniline, methyl carbamate, N,N'-bis-(3,4-dichlorophenyl)-urea, methanol (B129727), and chlorobenzene (B131634) at 200°C to produce the desired methyl ester in an 80% yield. prepchem.com Tin compounds are often used to catalyze this type of reaction. organic-chemistry.org

Challenges in these classical methods, such as the formation of N-acylurea byproducts during DCC/DMAP-mediated couplings (Steglich esterification), have spurred further refinement of reaction conditions. reddit.com

Table 1: Comparison of Classical Synthesis Examples

| Product | Reactants | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl N-(3,4-dichlorophenyl)carbamate | 3,4-Dichloroaniline, Methyl carbamate | N,N'-bis-(3,4-dichlorophenyl)-urea, Methanol, Chlorobenzene, 200°C | 80% | prepchem.com |

Recent advancements have focused on developing more efficient, safer, and environmentally benign methods for carbamate synthesis. A significant area of research involves the utilization of carbon dioxide (CO₂) as a renewable, non-toxic C1 synthon. uantwerpen.be This approach avoids hazardous reagents like phosgene. nih.gov

Catalytic systems are crucial for these modern transformations. Nickel-based catalysts, particularly when used with nitrogen-based bidentate ligands like phenanthrolines, have shown high activity for the dehydrative formation of urethanes from CO₂, amines, and alcohols. nih.govacs.org Transition-metal-free systems have also gained prominence, using organic bases like DBU to capture CO₂ and promote its reaction with amines to form a carbamic acid intermediate, which can then be converted to the desired product. organic-chemistry.orguantwerpen.be

Other novel reagents have been developed to facilitate clean and rapid carbamoylation. Highly stable 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents react quickly with primary and secondary amines to yield carbamates in over 95% yield, often requiring only the addition of triethylamine for less reactive aromatic amines. nih.gov Additionally, indium-mediated reactions have gained attention due to the metal's low toxicity and inertness to air and water, offering a more practical alternative to sensitive organometallic reagents. nih.gov

Table 2: Overview of Novel Catalytic Systems and Reagents for Carbamate Synthesis

| Reagent/Catalyst | Description | Advantages | Reference |

|---|---|---|---|

| CO₂ with Ni-based catalysts | Uses carbon dioxide, an amine, and an alcohol. | Phosgene-free, utilizes renewable feedstock. | nih.govacs.org |

| CO₂ with DBU | Transition-metal-free approach. | Milder conditions, avoids metal contaminants. | organic-chemistry.org |

| 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | Stable carbamoylating agent. | High yields, rapid reaction, stable reagent. | nih.gov |

Regioselectivity in the synthesis of this compound itself is straightforward, as the reaction occurs at the single amino group of 3,4-dichloroaniline. However, for more complex derivatives, controlling regioselectivity becomes critical. The principle of reagent-based control is key; for example, in the synthesis of certain heterocyclic systems, the choice between reagents like EDC·HCl and p-TsCl can direct the cyclization of a common intermediate to selectively form one of two possible regioisomeric products. nih.gov This highlights how reagent choice can dictate the reaction pathway and final structure in the functionalization of carbamate derivatives. nih.gov

While this compound is achiral, stereoselectivity becomes a consideration when chiral moieties are introduced into its derivatives. The carbamate functional group imposes a degree of conformational restriction due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group. acs.org This planarity and the hydrogen-bonding capability of the N-H group can influence the stereochemical environment of the molecule, potentially directing the stereochemical outcome of reactions at adjacent chiral centers. acs.org

Advanced Functionalization and Derivatization Strategies

Once the (3,4-dichlorophenyl)carbamate core is formed, it can be further modified through reactions at the carbamic acid moiety or on the aromatic ring.

The direct esterification or amidation of the unstable this compound is impractical. Instead, these derivatives are typically synthesized from a stable precursor. One common strategy is to generate the corresponding 3,4-dichlorophenyl isocyanate, which readily reacts with various nucleophiles. Alcohols will trap the isocyanate to form different carbamate esters, while amines will react to form N,N'-disubstituted ureas. organic-chemistry.org

Alternatively, modern coupling methods allow for the direct formation of amide and ester bonds under mild conditions. researchgate.net For instance, carboxylic acids can be activated with reagents like 2-pyridinesulfonyl fluoride (B91410) or trichlorotriazine (B8581814) (TCT) in the presence of an organocatalyst, which then allows for efficient reaction with alcohols or amines. researchgate.netrsc.org These methods are often applicable to a broad range of substrates, including challenging molecules, and proceed without the epimerization of existing stereocenters. researchgate.net

Table 3: Selected Reagents for Ester and Amide Bond Formation

| Reagent | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Isocyanate Intermediate | Carbamate/Urea (B33335) formation | Reaction with alcohols/amines | Versatile for a wide range of derivatives. | organic-chemistry.org |

| 2-Pyridinesulfonyl Fluoride | Esterification/Amidation | Anhydrous CH₃CN, room temp. | Mild, one-pot procedure. | rsc.org |

Further functionalization of the dichlorophenyl ring in carbamate derivatives is governed by the directing effects of the existing substituents. The carbamate group (-NHCOOR) is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The two chlorine atoms are deactivating but are also ortho-, para-directors.

For an electrophilic aromatic substitution reaction on a methyl N-(3,4-dichlorophenyl)carbamate, the directing effects must be considered in concert:

Carbamate group (-NHCOOR) at C1: Strongly directs to positions 2 and 4 (and 6).

Chlorine at C3: Directs to positions 2 and 4 (and 6).

Chlorine at C4: Directs to positions 2, 3, and 5.

The positions on the ring are C2, C5, and C6.

Position C2: Activated by the carbamate, directed to by the C3-Cl and C4-Cl.

Position C5: Directed to by the C4-Cl.

Position C6: Activated by the carbamate and directed to by the C3-Cl.

The powerful activating and directing effect of the carbamate group, reinforced by the directing effects of the chlorine atoms, suggests that electrophilic substitution (e.g., nitration, acylation, or further halogenation) would preferentially occur at the C2 and C6 positions. The C2 position is particularly favored due to directing influences from all three existing groups.

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring is less common. While the two electron-withdrawing chlorine atoms make the ring electron-deficient and susceptible to nucleophilic attack, SNAr typically requires more powerful activation, such as a strongly electron-withdrawing group like a nitro group, positioned ortho or para to a leaving group (one of the chlorines). Without such additional activation, forcing conditions would be required, and the reaction may not be selective.

Multi-Component Reactions Involving this compound as a Chemical Entity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.comacs.org This approach offers significant advantages in terms of atom economy and step efficiency. tcichemicals.comacs.org this compound, or its in-situ generated precursors, can participate as a key component in certain MCRs.

One of the most prominent MCRs is the Ugi reaction , a four-component condensation involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. wikipedia.orgresearchgate.net In the context of this compound, its precursor, 3,4-dichloroaniline, can act as the amine component. The reaction typically proceeds through the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is subsequently attacked by the isocyanide, followed by a nucleophilic attack of the carboxylate anion and a final Mumm rearrangement to furnish the stable α-acylamino amide product. wikipedia.org The Ugi reaction is known for its high yields and is often complete within minutes. wikipedia.org Polar, aprotic solvents like DMF are commonly employed, although alcohols such as methanol and ethanol (B145695) have also been used successfully. wikipedia.org

The versatility of the Ugi reaction allows for the synthesis of a wide array of complex molecules, including peptidomimetics and heterocyclic scaffolds. nih.govnih.gov By strategically choosing the other components, a diverse library of compounds derived from this compound can be generated. For instance, the use of bifunctional reactants can lead to the formation of interesting cyclic structures like β-lactams and lactams of various sizes. wikipedia.org

It's important to note that while this compound itself can be a reactant, more commonly, 3,4-dichloroaniline is used as the starting material, which then reacts with carbon dioxide (if present) or participates directly in the MCR. tubitak.gov.trorganic-chemistry.org The in-situ formation of the carbamic acid from the amine and CO2 can also play a role in certain reaction pathways. organic-chemistry.org

Reaction Kinetics and Mechanistic Investigations of Formation and Conversion Pathways

Understanding the kinetics and mechanisms of the formation and conversion of this compound is crucial for optimizing synthetic procedures and controlling product selectivity.

Elucidation of Reaction Pathways and Transition States in Carbamic Acid Synthesis

The formation of carbamic acids, in general, occurs through the reversible reaction of an amine with carbon dioxide. nih.govwikipedia.org The primary pathway involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of carbon dioxide. researchgate.net

Computational studies have shed light on the transition states involved in this process. One proposed mechanism involves a four-membered transition state, which is a 1,3-zwitterion. researchgate.net In the gas phase, the formation of carbamic acid is a concerted elementary reaction with a single transition state where the C-N and O-H bonds are formed synchronously. researchgate.net The energy barrier for this direct formation is relatively high. researchgate.net

However, the presence of a solvent, particularly water, can significantly alter the reaction pathway and lower the activation energy. researchgate.net In aqueous solutions, the reaction often proceeds through a zwitterionic intermediate (R-NH₂⁺-COO⁻), which is then deprotonated to form the carbamate (R-NH-COO⁻). researchgate.net

Recent studies on related systems have also proposed an anhydride-mediated pathway for carbamic acid formation within self-assembled molecular clusters. researchgate.net This mechanism involves a carbamic anhydride (B1165640) intermediate and offers an alternative to the classical zwitterion-mediated pathway. researchgate.netresearchgate.net

The stability of the resulting carbamic acid is often limited, and it can exist in equilibrium with its constituent amine and carbon dioxide. wikipedia.org At elevated temperatures, the equilibrium tends to shift back towards the free amine. researchgate.net

Solvent Effects and Reaction Parameter Optimization for Chemical Transformations

The choice of solvent plays a critical role in the formation and subsequent reactions of this compound. The solvent's polarity, proticity, and ability to form hydrogen bonds can significantly influence the reaction equilibrium and product distribution. researchgate.netresearchgate.netwikipedia.org

Studies on similar amine-CO2 systems have shown that in protophilic, dipolar, aprotic solvents such as DMSO, DMF, and pyridine, the formation of the undissociated carbamic acid is favored over the ammonium (B1175870) carbamate ion pair. researchgate.net This selectivity is attributed to the larger pKa values of the carbamic acids compared to the parent amines in these solvents. researchgate.net In contrast, in apolar aprotic solvents like benzene (B151609) or chloroform, or in protic solvents like methanol, the formation of ammonium carbamates is more prevalent. researchgate.net

The following table, based on studies of naphthylalkylamines, illustrates the general influence of solvent type on the product formed from the reaction of an amine with CO2. researchgate.net

| Solvent Type | Predominant Product | Examples |

| Protophilic, Dipolar, Aprotic | Carbamic Acid | DMSO, DMF, Pyridine, Dioxane |

| Apolar, Aprotic | Ammonium Carbamate | Benzene, Chloroform |

| Dipolar, Amphiprotic | Ammonium Carbamate | Methanol, 2-Propanol |

| Dipolar, Aprotic (Protophobic) | Ammonium Carbamate | Acetonitrile (B52724) |

Table 1: Influence of Solvent on Carbamic Acid vs. Ammonium Carbamate Formation researchgate.net

Reaction parameters such as temperature and pressure also have a significant impact. In supercritical carbon dioxide, the equilibrium between the amine and carbamic acid is dependent on both temperature and pressure. researchgate.net Higher pressures favor the formation of carbamic acid, while higher temperatures shift the equilibrium back towards the free amine. researchgate.net Optimization of these parameters is essential for maximizing the yield of the desired product in synthetic transformations.

Isolation and Characterization of Reaction Intermediates in Carbamic Acid Chemistry

The isolation and characterization of reaction intermediates are often challenging due to their transient nature. Carbamic acids, in particular, are generally unstable at room temperature and readily decompose back to the starting amine and carbon dioxide. wikipedia.org

Despite these challenges, various spectroscopic techniques have been employed to detect and characterize these intermediates in solution. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for observing the formation of carbamic acids in situ. researchgate.netresearchgate.net The chemical shifts of the protons and the carbonyl carbon of the newly formed carbamic acid can provide valuable structural information. researchgate.net

Fourier-transform infrared (FT-IR) spectroscopy is another technique used to confirm the formation of carbamic acid, with characteristic absorption bands for the C=O and COO- stretching vibrations. researchgate.netacs.org

In some cases, the ammonium carbamate salts, which are often formed alongside or in equilibrium with the carbamic acid, can precipitate from the reaction mixture, allowing for their separation and characterization. researchgate.net

The table below summarizes the spectroscopic techniques commonly used to study carbamic acid formation.

| Spectroscopic Technique | Information Obtained | Reference |

| 1H NMR | Detection of carbamic acid formation through changes in proton chemical shifts. | researchgate.netresearchgate.net |

| 13C NMR | Observation of the carbonyl carbon of the carbamic acid. | researchgate.netresearchgate.net |

| FT-IR | Confirmation of carbamic acid formation via characteristic stretching vibrations (C=O, COO-). | researchgate.netacs.org |

Table 2: Spectroscopic Techniques for Characterizing Carbamic Acid Formation

The direct isolation of this compound is difficult due to its inherent instability. However, the understanding gained from in-situ characterization of its formation and the intermediates involved is crucial for controlling its reactivity in subsequent synthetic steps.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of (3,4-dichlorophenyl)carbamic acid. These computational approaches offer detailed insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized geometry, vibrational frequencies, and other key parameters. mdpi.comresearchgate.net

The optimized geometry reveals the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The presence of the dichlorophenyl group influences the planarity and conformational preferences of the carbamic acid moiety. The chlorine atoms, being electron-withdrawing, modulate the electron density distribution across the molecule. Theoretical vibrational analysis can predict infrared spectra, which aids in the structural characterization of the compound. researchgate.net

Table 1: Predicted Ground State Properties of this compound via DFT

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | (Typical range for similar molecules) | Hartrees |

| Dipole Moment | (Typical range for similar molecules) | Debye |

| C=O Bond Length | ~1.22 | Ångströms |

| C-N Bond Length | ~1.37 | Ångströms |

| N-H Bond Length | ~1.01 | Ångströms |

| O-H Bond Length | ~0.97 | Ångströms |

Note: The values in this table are representative estimates based on DFT calculations of structurally similar phenylcarbamic acid derivatives and are intended for illustrative purposes.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for electronic structure calculations compared to DFT, albeit at a greater computational expense. These methods are valuable for benchmarking DFT results and for obtaining highly reliable electronic properties. For substituted phenylcarbamic acids, ab initio calculations can provide precise details about intramolecular interactions, such as hydrogen bonding within the carbamate (B1207046) group. nih.gov

These high-level calculations are particularly useful for determining accurate rotational barriers around the C-N bond, a key feature of the carbamate functionality which exhibits partial double bond character due to resonance. acs.org This resonance contributes to the planarity and stability of the carbamate group. acs.org

The electronic character of this compound is further understood through the analysis of its molecular orbitals, charge distribution, and electrostatic potential.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, while the LUMO would be centered on the carbonyl group.

Charge Distributions: Methods like Natural Bond Orbital (NBO) analysis provide insights into the distribution of electron density and the nature of bonding. In this compound, the oxygen and nitrogen atoms of the carbamic acid group, along with the chlorine atoms, are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms will have partial positive charges. This charge separation contributes to the molecule's dipole moment and its interaction with other polar molecules.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack. researchgate.netresearchgate.net Positive potential would be located around the N-H and O-H protons, highlighting these as sites for nucleophilic interaction. researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is essential for mapping the reaction pathways and determining the energy landscapes for the formation and decomposition of this compound.

This compound is typically formed by the reaction of 3,4-dichloroaniline (B118046) with carbon dioxide. wikipedia.org Computational studies on similar amine-CO2 reactions suggest a multi-step mechanism. nih.gov The initial step involves the nucleophilic attack of the amine nitrogen on the carbon of CO2, leading to the formation of a zwitterionic intermediate. nih.gov This intermediate can then be stabilized through intramolecular or intermolecular proton transfer, often mediated by a solvent molecule or another amine molecule, to form the final carbamic acid. nih.govresearchgate.net

Table 2: Illustrative Energetics for Carbamic Acid Formation

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 3,4-dichloroaniline + CO2 | 0 (Reactants) |

| 2 | Transition State 1 (C-N bond formation) | (Calculated Activation Energy) |

| 3 | Zwitterionic Intermediate | (Calculated Intermediate Energy) |

| 4 | Transition State 2 (Proton transfer) | (Calculated Activation Energy) |

| 5 | This compound | (Calculated Product Energy) |

Note: This table outlines the key stages in the formation pathway. The specific energy values would be determined through quantum chemical calculations of the reaction coordinate.

The decomposition of carbamic acids is generally the reverse of their formation, proceeding via dissociation back to the amine and carbon dioxide. wikipedia.org Theoretical studies can calculate the activation energy for this decomposition, providing insight into the compound's stability. The presence of electron-withdrawing chloro-substituents on the phenyl ring is expected to influence the basicity of the aniline (B41778) precursor and thus affect the kinetics and thermodynamics of both the formation and decomposition reactions.

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide detailed information on the conformational landscape of this compound and its interactions with solvent molecules. researchgate.net

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com For this compound, key conformational degrees of freedom include rotation around the phenyl-N bond and the C-N bond of the carbamic acid group. MD simulations can explore these rotations to identify the most stable, low-energy conformations.

Solvent Interactions: The behavior of this compound in a solution is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly. For instance, in an aqueous environment, water molecules would form hydrogen bonds with the N-H, O-H, and C=O groups of the carbamic acid. These solvent interactions are crucial for stabilizing the molecule and can influence its conformational preferences and reactivity. researchgate.net By analyzing the trajectories from an MD simulation, one can determine the structure of the solvation shell and the dynamics of solvent exchange.

Computational Strategies for Resolving Conflicting Reaction Mechanism Proposals

The elucidation of reaction mechanisms is a cornerstone of chemical research, yet experimental methods alone can sometimes yield ambiguous data, leading to multiple plausible or conflicting mechanistic proposals. Computational chemistry has emerged as a powerful arbiter in such cases, providing detailed energetic and structural insights at the molecular level that are often inaccessible through experimentation. By modeling potential intermediates, transition states, and reaction pathways, computational strategies can effectively differentiate between competing mechanisms for compounds like this compound and related phenylcarbamates. rsc.org

A prominent computational approach involves the use of Density Functional Theory (DFT) to map out the potential energy surface for each proposed reaction pathway. researchgate.net This method calculates the electronic structure and energy of molecules, allowing for the identification of the lowest energy path, which corresponds to the most likely reaction mechanism. For instance, in studying the radical scavenging activity of aryl carbamates, computational investigations have been used to evaluate several distinct mechanisms, such as Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net By calculating the activation energies and reaction thermodynamics for each pathway, researchers can determine the most favorable mechanism under specific conditions (e.g., in the gas phase or in a solvent). researchgate.net

The table below summarizes various computational methods and their roles in mechanistic elucidation.

| Computational Method | Application in Mechanism Elucidation | Key Insights Provided |

| Density Functional Theory (DFT) | Calculating potential energy surfaces, optimizing geometries of reactants, transition states, and products. | Activation energy barriers, reaction thermodynamics, and preferred reaction pathways. researchgate.net |

| Transition State Theory (TST) | Estimating reaction rate constants from the properties of the transition state. | Kinetics of competing reaction pathways, allowing for comparison with experimental kinetic data. researchgate.net |

| Alchemical Free Energy Calculations | Computing the relative binding free energies of different ligands to a receptor or enzyme. | Differentiating the biological activity of closely related compounds, which can be linked to their mechanism of action. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time, including solvent effects. | Stability of intermediates, role of solvent molecules, and conformational changes during a reaction. nih.gov |

These computational tools allow for a systematic investigation of complex reactions. For example, studies on carbamate interactions with biological targets have used alchemical free energy calculations to compute the difference in binding energy between various adducts, providing a rationale for their biological modulation that a simple structural comparison could not. nih.gov By comparing the computationally predicted outcomes (such as reaction rates or product distributions) with experimental results, conflicting mechanistic proposals can be resolved, leading to a more refined and accurate understanding of the chemical process. rsc.org

Structure-Reactivity Relationship (SRR) Elucidation for Phenylcarbamates

Structure-Reactivity Relationships (SRRs) are fundamental concepts in physical organic chemistry that seek to explain and predict how the structure of a molecule influences its chemical reactivity. For phenylcarbamates, including derivatives of this compound, SRR studies focus on understanding how modifying substituents on the phenyl ring affects the reaction rates and equilibria of processes like hydrolysis. By systematically changing the electronic and steric nature of these substituents, quantitative relationships can be established, providing deep insights into reaction mechanisms.

Linear Free Energy Relationships (LFERs), most notably the Hammett and Taft equations, are the primary tools for quantifying substituent effects in structure-reactivity studies. emerginginvestigators.orgscribd.com

The Hammett equation , log(k/k₀) = σρ, is applied to meta- and para-substituted aromatic systems. viu.ca In this equation:

k is the rate constant for the substituted reactant, and k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. scribd.comscribd.com

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of the substituents. scribd.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups. scribd.com

The Taft equation , log(k/k₀) = σρ + δEₛ, extends these principles to aliphatic systems and can also account for steric effects in ortho-substituted aromatic compounds where the Hammett equation often fails. emerginginvestigators.org It separates electronic effects (σ, ρ) from steric effects (Eₛ, δ). emerginginvestigators.org

For phenylcarbamates, the Hammett equation is particularly useful for studying mechanisms like alkaline hydrolysis. researchgate.net A plot of log(k) versus the Hammett constant σ for a series of substituted phenyl N-methylcarbamates often yields a straight line, confirming a consistent mechanism across the series. The magnitude and sign of ρ provide crucial mechanistic information. For example, a large, positive ρ value for the hydrolysis of phenylcarbamates suggests that the transition state has a significant negative charge, consistent with a mechanism where the departure of the phenolate leaving group is a key step. researchgate.net

The following table presents data from a study on the alkaline hydrolysis of substituted phenyl N-methylcarbamates, illustrating the application of the Hammett equation. researchgate.net

| Substituent (R) | Hammett Constant (σ) | Rate Constant k (s⁻¹) | log(k) |

| 4-OCH₃ | -0.26 | 2.52 x 10⁻¹ | 1.40 |

| 4-C(CH₃)₃ | -0.13 | 4.57 x 10¹ | 1.66 |

| 4-CH₃ | -0.17 | 3.62 x 10¹ | 1.56 |

| 3-CH₃ | -0.07 | 3.71 x 10¹ | 1.57 |

| H | 0.00 | 1.00 x 10² | 2.00 |

| 4-Cl | 0.19 | 3.07 x 10² | 2.49 |

| 3-Cl | 0.37 | 1.83 x 10³ | 3.26 |

| 4-COCH₃ | 0.84 | 4.23 x 10⁴ | 4.63 |

| 4-CN | 1.00 | 4.11 x 10⁴ | 4.68 |

| 4-NO₂ | 1.27 | 2.71 x 10⁵ | 5.43 |

Data adapted from a study on phenyl N-methylcarbamates; the unsubstituted (H) value is normalized for comparison. researchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their observed activities or properties, such as chemical reactivity. mdpi.commdpi.com Unlike LFERs that focus on a single substituent effect, QSPR models can incorporate a wide range of molecular descriptors to create a more comprehensive predictive model. semanticscholar.org

The development of a QSPR model typically involves several key steps:

Data Set Selection : A diverse set of molecules with experimentally measured property values is compiled. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors derived from methods like DFT (e.g., orbital energies like HOMO and LUMO, atomic charges, dipole moment). nih.gov

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. mdpi.com

Validation : The model's predictive power is rigorously tested using statistical metrics (e.g., R², Q²) and often an external set of compounds not used in the model's creation. nih.gov

For carbamates, QSPR models have been developed to predict various properties, including toxicity, which is intrinsically linked to their chemical reactivity and mechanism of action (e.g., inhibition of acetylcholinesterase). nih.gov In such studies, descriptors like the electrostatic potential at specific atoms, the energy of the lowest unoccupied molecular orbital (LUMO), and atomic charges are often found to be significant. researchgate.netnih.gov These descriptors can provide insights into the molecule's susceptibility to nucleophilic attack or its ability to interact with a biological target. A reliable QSPR model can be used to predict the chemical behavior of new or untested carbamates, guiding the design of compounds with desired properties. nih.gov

Environmental Transformation and Abiotic Degradation Mechanisms

Photochemical Degradation Pathways of Carbamic Acid Derivatives

The absorption of light can initiate a series of reactions that transform carbamic acid derivatives into various byproducts. These photochemical processes can occur directly, through the absorption of a photon by the molecule itself, or indirectly, mediated by other light-absorbing species in the environment.

Direct Photolysis Kinetics and Quantum Yield Determinations

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. The rate of this process is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. For carbamate (B1207046) derivatives, the quantum efficiency of photolysis can be influenced by both steric and electronic effects within the molecule. uc.pt While specific kinetic data and quantum yield determinations for (3,4-dichlorophenyl)carbamic acid are not extensively documented in the reviewed literature, studies on related carbamates, such as methyl N-(3,4-dichlorophenyl)carbamate (Swep), indicate that photolysis is a relevant degradation pathway. The photodegradation of some pesticides has been shown to follow pseudo-first-order kinetics, with the rate being independent of the pH of the medium. uc.pt

Indirect Photodegradation via Reactive Oxygen Species (ROS) Formation and Reaction

Indirect photodegradation involves the reaction of a chemical with photochemically generated reactive intermediates, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻). researchgate.net These reactive oxygen species (ROS) are formed in natural waters through the irradiation of substances like nitrate, nitrite, and dissolved organic matter (DOM). unito.itnih.gov

The photocatalytic degradation of carbamate insecticides has been demonstrated using catalysts like TiO₂ and ZnO, which generate ROS upon UV irradiation. researchgate.netcabidigitallibrary.org These highly reactive species can then attack the organic pollutant, leading to its decomposition. researchgate.net While oxidation by hydroxyl radicals and singlet oxygen may not be significant for all carbamates, the presence of DOM can enhance degradation through reactions with its triplet-excited states. nih.gov

Identification and Mechanistic Pathways of Phototransformation Products

The photolysis of carbamate derivatives can lead to a variety of transformation products. A common pathway involves the cleavage of the carbamate bond. For instance, studies on the related compound Swep have identified key transformation products resulting from its degradation.

One of the primary photoproducts identified from the transformation of Swep is 3,4-dichloroaniline (B118046). nih.gov This suggests that a key mechanistic step is the cleavage of the ester or amide linkage of the carbamate group. Further reactions can lead to the formation of more complex molecules, such as 3,3',4,4'-tetrachloroazobenzene. nih.gov The formation of such products often proceeds via radical mechanisms initiated by the homolytic scission of a C-O or C-N bond upon absorption of UV radiation. uc.pt

| Precursor Compound | Phototransformation Product |

| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 3,4-dichloroaniline |

| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | 3,3',4,4'-tetrachloroazobenzene |

| Data sourced from: nih.gov |

Hydrolytic Stability and Solvolysis Reactions in Aqueous Systems

Hydrolysis is a major abiotic degradation pathway for many organic compounds in aquatic environments. clemson.edu For carbamates, the stability of the carbamate linkage towards hydrolysis is a critical factor in their environmental persistence. This stability is highly dependent on the pH of the surrounding water and other environmental factors.

pH-Dependent Hydrolysis Kinetics and Proposed Mechanisms

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the aqueous solution. clemson.edu Generally, three main types of hydrolysis are observed: acid-catalyzed, neutral, and base-mediated (alkaline) hydrolysis. clemson.edu

Neutral Hydrolysis: In the mid-pH range, the reaction rate can be independent of the acid or base concentration. clemson.edu This pathway involves the direct reaction of the carbamate with water molecules.

Alkaline Hydrolysis: At high pH (typically above 7 or 8), the hydrolysis rate increases with increasing pH. clemson.edu This is due to the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the carbamate functional group. clemson.edu Alkaline hydrolysis is often the dominant pathway in the pH range commonly found in the environment. clemson.edu

Studies on various carbamate esters have shown that they are generally stable to acid-catalyzed hydrolysis but show significant degradation at physiological (7.4) and basic (9.0) pH. nih.gov For example, some carbamic acid alkyl esters remained virtually unchanged after 24 hours at pH 9.0, indicating that the structure of the substituent groups is critical for hydrolytic reactivity. nih.gov While specific kinetic data for this compound is limited, the related herbicide Swep has been noted to be somewhat resistant to hydrolysis. nih.gov

pH-Dependent Hydrolysis Mechanisms for Carbamates

| pH Range | Dominant Mechanism | General Trend |

|---|---|---|

| < 6 | Acid-Catalyzed | Rate increases as pH decreases. |

| 6 - 8 | Neutral | Rate is largely independent of pH. |

| > 8 | Base-Mediated (Alkaline) | Rate increases as pH increases. |

| Data sourced from: clemson.edu | | |

Influence of Environmental Factors on Hydrolysis Rates and Pathways

Besides pH, several other environmental factors can influence the rate and pathway of hydrolysis for carbamic acid derivatives. clemson.edu

Temperature: Like most chemical reactions, hydrolysis rates generally increase with temperature.

Dissolved Organic Matter (DOM): DOM can affect hydrolysis, although its influence can be complex, sometimes enhancing and sometimes inhibiting the reaction. researchgate.netusda.gov

Suspended Particles: The presence of suspended mineral or organic particles in the water column can potentially catalyze hydrolysis reactions, although in some cases, they have been found to have little effect. researchgate.netusda.gov

Ionic Strength and Buffer Effects: The concentration of dissolved salts and the presence of buffering agents can also modify the rate of hydrolysis. clemson.edu

For some chlorinated compounds, hydrolysis has been observed to follow pseudo-first-order kinetics, with the rate constant increasing with soil moisture content. researchgate.net

Characterization of Hydrolytic Intermediates and Final Chemical Products

The hydrolysis of this compound is a critical step in the abiotic degradation pathway of diuron (B1670789) and related compounds. Under environmental conditions, this carbamic acid derivative is generally unstable and readily hydrolyzes.

The primary hydrolytic degradation pathway involves the cleavage of the carbamic acid to yield 3,4-dichloroaniline (DCA) and carbon dioxide. This reaction is influenced by pH, with the rate of hydrolysis being significant under both acidic and alkaline conditions. Studies on the chemical degradation of diuron have shown that the process irreversibly yields 3,4-dichloroaniline as the main product containing the phenyl ring. nih.gov

The final products of complete mineralization of the parent compound, diuron, through various degradation pathways, including hydrolysis followed by further oxidation, are carbon dioxide, water, ammonium (B1175870) ions (NH₄⁺), and chloride ions (Cl⁻). nih.govnih.gov The formation of these inorganic species signifies the complete breakdown of the organic structure.

Table 1: Hydrolytic Intermediates and Final Products of this compound Degradation

| Precursor Compound | Intermediate | Final Products |

| This compound | 3,4-dichloroaniline (DCA) | Carbon Dioxide (CO₂), Water (H₂O), Ammonium (NH₄⁺), Chloride (Cl⁻) |

| Diuron | This compound, 1-(3,4-Dichlorophenyl)-3-methylurea (B119341) (DCPMU), 1-(3,4-Dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (DCA) nih.govresearchgate.net | Carbon Dioxide (CO₂), Water (H₂O), Ammonium (NH₄⁺), Chloride (Cl⁻) nih.govnih.gov |

Advanced Oxidation Processes (AOPs) for Chemical Transformation of Carbamates

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These processes are effective in degrading a wide range of recalcitrant organic pollutants, including carbamate derivatives like this compound.

Ozonation, Fenton, and Photo-Fenton Reaction Mechanisms in Carbamic Acid Degradation

Ozonation: The degradation of diuron, and by extension its intermediate this compound, by ozonation involves a complex series of reactions. The degradation efficiency is influenced by factors such as pH, initial contaminant concentration, and the presence of other substances like hydrogen peroxide. nih.gov The main degradation pathway involves dechlorination-hydroxylation, dealkylation, and oxidative opening of the aromatic ring, leading to the formation of smaller organic acids such as acetic, formic, and oxalic acid, and ultimately to inorganic ions. nih.gov

Fenton and Photo-Fenton Reactions: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. byjus.comnih.gov The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of •OH radicals. acs.org

In the degradation of phenylurea herbicides like diuron, the hydroxyl radicals attack the molecule at multiple sites, including the N-terminal group, the aromatic ring, and the side methyl group. researchgate.net This leads to a variety of intermediate products. The reaction rate constants for the degradation of diuron by the Fenton process have been determined, highlighting the high reactivity of these herbicides towards hydroxyl radicals. capes.gov.br The photo-Fenton process has been shown to be highly effective in the mineralization of diuron, with studies demonstrating significant removal of the parent compound and its intermediates. researchgate.net

Table 2: Key Reactions in Ozonation and Fenton-based Degradation

| Process | Key Reactants | Primary Oxidant | General Reaction Mechanism |

| Ozonation | Ozone (O₃), Water (H₂O) | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with O₃ and indirect reaction with •OH leading to oxidation and ring cleavage. nih.gov |

| Fenton | Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺) | Hydroxyl Radical (•OH) | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ byjus.com |

| Photo-Fenton | Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺), UV Light | Hydroxyl Radical (•OH) | Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ acs.org |

Sono-chemical and Electrochemical Degradation Pathways for Chemical Breakdown

Sono-chemical Degradation: Sonolysis involves the use of high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of volatile compounds and the generation of hydroxyl radicals from the sonolysis of water. nih.gov While specific studies on the sonochemical degradation of this compound are limited, research on other organic pollutants indicates that the degradation efficiency is influenced by factors such as ultrasonic frequency, power, and the presence of radical scavengers. mdpi.com

Electrochemical Degradation: Electrochemical advanced oxidation processes (EAOPs) are effective for the mineralization of organic pollutants. In the context of diuron degradation, anodic oxidation has been studied using various electrode materials. mdpi.comresearchgate.net The process involves the generation of hydroxyl radicals at the anode surface from the oxidation of water. These radicals then attack the organic molecule, leading to its degradation. researchgate.net The electro-Fenton process, a type of EAOP, combines electrolysis with the Fenton reaction, where H₂O₂ is electrochemically generated at the cathode. nih.gov Studies on the electrochemical degradation of diuron have identified intermediates such as oxalic and oxamic acids, and final products including ammonium and chloride ions. nih.gov

Heterogeneous Photocatalysis for Enhanced Chemical Transformation of Carbamic Acid Compounds

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied AOP for the degradation of organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which are responsible for the degradation of organic compounds. researchgate.net

The photocatalytic degradation of diuron has been extensively investigated. nih.govresearchgate.netmdpi.comrevista-agroproductividad.org The efficiency of the process is influenced by parameters such as the type of photocatalyst, its concentration, the initial concentration of the pollutant, and the presence of other species like hydrogen peroxide. researchgate.net The degradation of diuron by TiO₂ photocatalysis leads to the formation of various intermediates through demethylation, hydroxylation, and dechlorination steps, eventually resulting in complete mineralization to CO₂, H₂O, NH₄⁺, and Cl⁻. nih.gov The use of platinized TiO₂ has been shown to enhance the degradation rate of diuron. nih.gov Furthermore, composite photocatalysts, such as TiO₂-activated carbon, have demonstrated high efficiency in diuron removal due to a combination of adsorption and photodegradation. mdpi.comua.es

Biogeochemical Transformations and Enzymatic Pathways

Microbial Transformation Pathways and Metabolic Fates in Environmental Matrices

The primary mechanism for the environmental breakdown of compounds leading to (3,4-dichlorophenyl)carbamic acid is microbial metabolism. frontiersin.org This process transforms the parent compound into various metabolites, with the ultimate fate being complete mineralization to CO2, water, and chloride ions in some cases. The most common pathway involves an initial hydrolysis of the urea (B33335) linkage to form 3,4-dichloroaniline (B118046) (DCA), a key and more stable intermediate. frontiersin.orgnih.gov

Numerous microorganisms with the ability to degrade diuron (B1670789), and by extension transform the (3,4-dichlorophenyl) N-substituted urea structure, have been isolated from environments with a history of herbicide application. scielo.br Enrichment culture techniques, where soil or water samples are incubated with the herbicide as a sole carbon or nitrogen source, are commonly used for isolation. sciepub.comnih.gov Characterization of these isolates typically involves morphological and biochemical testing, as well as molecular identification through 16S rRNA gene sequencing. researchgate.netresearchgate.net

Several bacterial genera have been identified, demonstrating a widespread capacity for this transformation across different phyla. frontiersin.org For instance, Arthrobacter globiformis strain D47, isolated from agricultural soil, can degrade a variety of substituted phenylurea herbicides. nih.govnih.gov Similarly, strains of Variovorax, Pseudomonas, Stenotrophomonas, Acinetobacter, and Bacillus have been isolated from contaminated soils and lotic surface waters and have demonstrated significant degradative capabilities. nih.govasm.orgnih.gov Fungal genera, including Aspergillus, Pycnoporus, and Phanerochaete, also contribute to the transformation, primarily through oxidative enzymes. frontiersin.orgnih.gov

Table 1: Examples of Isolated Microorganisms with Diuron Transformation Capability

| Microorganism | Source of Isolation | Key Characteristics/Findings | Citations |

|---|---|---|---|

| Arthrobacter globiformis D47 | Agricultural Soil | Degrades multiple phenylureas; degradative gene (puhA) located on a plasmid. | nih.gov, nih.gov |

| Variovorax sp. SRS16 | Agricultural Soil | Capable of mineralizing diuron in co-culture or with substrate supplementation. | asm.org, asm.org, nih.gov |

| Pseudomonas sp. IB78 | Lotic Surface Water | Degrades diuron in resting cell assays; shows cumulative effect with other strains. | nih.gov |

| Stenotrophomonas sp. IB93 | Lotic Surface Water | Isolated from a diuron-degrading enrichment culture. | nih.gov |

| Acinetobacter baumannii DU | Sugarcane Soil | Part of a bacterial consortium that completely degrades diuron and 3,4-DCA. | nih.gov |

| Bacillus subtilis DU1 | Sugarcane Soil | Member of a mixed culture using a meta-cleavage pathway for metabolite degradation. | nih.gov |

| Phanerochaete chrysosporium | Not Specified | Degrades diuron via cytochrome P450, not extracellular ligninolytic enzymes. | nih.gov |

| Pluteus cubensis SXS 320 | Rainforest Soil | Degraded 96.8% of diuron in 20-day cultures. | nih.gov |

The microbial degradation of diuron, which involves the cleavage of the (3,4-dichlorophenyl) N-substituted structure, proceeds through well-defined enzymatic pathways. The central step is the hydrolysis of the C-N bond, which effectively represents the cleavage of the carbamic acid derivative.

Two primary initial pathways are recognized:

Direct Hydrolysis: An enzyme, typically a phenylurea hydrolase, directly attacks the carbonyl carbon of the urea moiety, cleaving the molecule to form 3,4-dichloroaniline (DCA) and dimethylamine. This is a common pathway in many bacteria. frontiersin.org

Stepwise N-demethylation followed by Hydrolysis: This pathway involves one or two N-demethylation steps before the final hydrolytic cleavage. frontiersin.orgnih.gov

Diuron is first demethylated to form 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU).

A second demethylation yields (3,4-dichlorophenyl)urea (DCPU).

Finally, the urea bond of DCPU is hydrolyzed to produce DCA.

The formation of DCA is a critical metabolic node. frontiersin.orgscilit.com From here, aerobic pathways diverge for the mineralization of this aromatic amine. For example, in Acinetobacter baumannii DU and Pseudomonas fluorescens DUK, DCA is degraded via an ortho-cleavage pathway, while Bacillus subtilis DU1 utilizes a meta-cleavage pathway. nih.gov A multicomponent dioxygenase complex, encoded by genes such as dcaQTA1A2BR, can hydroxylate the aromatic ring, leading to intermediates like 4-chlorocatechol, which is further processed by enzymes of the modified ortho-cleavage pathway. researchgate.net

The rate of transformation is rarely dependent on the substrate and microorganism alone. It is significantly influenced by environmental conditions and the metabolic context, including co-metabolism.

Co-metabolism: Many microorganisms degrade complex xenobiotics like diuron co-metabolically, meaning the degradation does not serve as a primary energy or carbon source. nih.gov For example, Variovorax sp. strain SRS16 was initially found to be unable to mineralize diuron alone in a mineral medium. However, when supplemented with other growth substrates or when paired in a consortium with Arthrobacter globiformis D47, it could effectively mineralize the herbicide. asm.orgnih.gov This syntrophic relationship, where one organism (e.g., Arthrobacter) performs the initial hydrolysis to DCA and the other (e.g., Variovorax) mineralizes the resulting aniline (B41778), is a key strategy for complete degradation in the environment. researchgate.netasm.org Fungal degradation is also often a co-metabolic process, relying on an auxiliary carbon source to support the production of nonspecific oxidative enzymes. nih.gov

Environmental Factors:

pH and Temperature: Abiotic hydrolysis of phenylureas is influenced by pH and temperature, and these factors also constrain microbial activity. rsc.orgresearchgate.net For instance, the degradation of DDT by Arthrobacter globiformis was optimal at a pH of 7.0-7.5 and temperatures between 25–30 °C, conditions typical for many soil bacteria. mdpi.com The optimal temperature for the linuron (B1675549) hydrolase HylA was found to be around 35°C. asm.org

Nutrient Availability: The presence of additional, more easily metabolizable carbon or nitrogen sources can sometimes inhibit the degradation of the target compound. mdpi.com In fungal cultures, nitrogen availability has been identified as a key factor modulating the degradation of diuron. nih.gov

Biochemical Characterization of Enzymes Involved in Carbamic Acid Degradation

The key enzymes responsible for the initial cleavage of the (3,4-dichlorophenyl) N-substituted urea are hydrolases and, in some organisms, oxidoreductases.

Hydrolases: Several phenylurea hydrolases have been identified and characterized. These enzymes catalyze the cleavage of the amide bond, releasing DCA.

puhA and puhB: The puhA gene, found on a plasmid in Arthrobacter globiformis D47, encodes a phenylurea hydrolase. nih.govnih.gov It belongs to a distinct family within the metal-dependent amidohydrolase superfamily. nih.gov

hylA and libA: Found in Variovorax strains, these genes encode enzymes that hydrolyze phenylureas. Interestingly, they belong to different evolutionary families despite performing a similar function. HylA is part of the metal-dependent amidohydrolase superfamily, whereas LibA is a member of the unrelated amidase signature (AS) family, highlighting convergent evolution for this catabolic function. nih.govasm.org

Oxidoreductases: In fungi, the initial transformation steps are often mediated by less specific oxidative enzymes.

Cytochrome P450 Monooxygenases (CYPs): These intracellular enzymes are crucial in the fungal metabolism of diuron. nih.gov Studies with Phanerochaete chrysosporium showed that diuron degradation was significantly inhibited by a CYP inhibitor, 1-aminobenzotriazole, indicating a primary role for these enzymes over extracellular peroxidases. nih.gov

Laccases and Peroxidases: While often implicated in xenobiotic degradation, extracellular ligninolytic enzymes like laccases and manganese peroxidases from P. chrysosporium were found to be inefficient in the in vitro degradation of diuron itself. nih.gov However, their presence may be induced by the herbicide, suggesting a more complex regulatory or secondary role. nih.gov

The efficiency and substrate range of the degradative enzymes are determined by their biochemical properties. The characterization of these enzymes reveals important details about their catalytic mechanism and environmental role.

The hydrolases involved in phenylurea degradation exhibit distinct substrate specificities. For example, the HylA enzyme from Variovorax sp. WDL1 shows significant activity towards N-methoxy-N-methyl substituted herbicides like linuron and monolinuron (B160109) but does not hydrolyze N,N-dimethyl substituted herbicides like diuron. asm.org This specificity indicates that different microbial populations may be responsible for the degradation of different types of phenylurea herbicides in the environment. Enzymes like PuhA from A. globiformis D47, however, have a broader spectrum of activity, capable of degrading diuron, linuron, and other related herbicides. nih.gov

Kinetic parameters, such as the Michaelis-Menten constant (K_m), provide insight into the enzyme's affinity for its substrate. The HylA hydrolase, for instance, has a different K_m for linuron compared to other hydrolases like LibA, reflecting differences in their active sites and evolutionary origins. nih.govasm.org

Table 2: Biochemical Properties of Characterized Phenylurea Hydrolases

| Enzyme (Gene) | Source Organism | Enzyme Family | Substrate Specificity | Key Findings | Citations |

|---|---|---|---|---|---|

| Phenylurea Hydrolase (puhA) | Arthrobacter globiformis D47 | Metal-dependent amidohydrolase | Degrades diuron, linuron, isoproturon, chlortoluron, monolinuron. | Gene is located on a 47-kb plasmid; essential for degradation. | nih.gov, nih.gov, nih.gov |

| Linuron Hydrolase (libA) | Variovorax sp. SRS16 | Amidase Signature (AS) | Degrades linuron to 3,4-DCA. | Belongs to a different hydrolase family than PuhA and HylA. | frontiersin.org, nih.gov |

| Linuron Hydrolase (hylA) | Variovorax sp. WDL1 | Metal-dependent amidohydrolase (YctJ-like) | Degrades linuron, monolinuron; NOT active on diuron or isoproturon. | Has a different temperature optimum and Km from LibA. | nih.gov, asm.org, asm.org |

| Cytochrome P450 (CYP) | Phanerochaete chrysosporium | Heme-thiolate proteins | Responsible for initial N-demethylation of diuron to DCPMU and DCPU. | Degradation is inhibited by CYP inhibitors, not by peroxidase activity. | nih.gov, nih.gov |

Genetic and Molecular Biology Approaches for Enzyme Production and Engineering Relevant to Degradation

The biodegradation of recalcitrant compounds like this compound, a metabolite of widely used phenylurea herbicides, is often limited by the availability and efficiency of microbial enzymes. Advances in genetic and molecular biology offer powerful tools to overcome these limitations. By identifying, cloning, and engineering the genes that encode key degradative enzymes, it is possible to enhance their production and improve their catalytic properties, thereby accelerating the bioremediation of contaminated environments.

The primary enzymatic attack on phenylurea herbicides such as diuron often involves hydrolases that cleave the urea or amide bond, leading to the formation of metabolites like 3,4-dichloroaniline (3,4-DCA). nih.govresearchgate.net Subsequent degradation of 3,4-DCA is crucial for complete mineralization. Molecular approaches have focused on the entire pathway, from the initial hydrolysis to the downstream catabolism of chlorinated aromatic intermediates.

Enzyme Production through Heterologous Expression

A key strategy to increase the availability of degradative enzymes is to clone the responsible genes from their native, often slow-growing or difficult-to-culture microorganisms, and express them in well-characterized, fast-growing host organisms. Escherichia coli is a common host for this purpose due to its well-understood genetics and rapid growth. nih.gov

For instance, the gene cluster responsible for 3,4-DCA degradation in Acinetobacter soli GFJ2 has been identified and characterized. This cluster includes genes dcdA and dcdB, which encode a dioxygenase and a flavin reductase, respectively. When these genes were heterologously expressed in E. coli, the recombinant strain gained the ability to degrade 3,4-DCA, confirming the function of these genes. nih.gov Similarly, various carbamate (B1207046) hydrolase genes have been cloned and expressed to study their activity and potential for bioremediation. nih.govacs.org The gene ameH from Aminobacter aminovorans MDW-2, encoding a carbamate C-N hydrolase, was successfully cloned and expressed, and its role in the detoxification of the carbamate insecticide methomyl (B1676398) was confirmed. nih.gov

The table below summarizes key genes and their corresponding enzymes that have been successfully expressed in heterologous hosts for the degradation of this compound precursors and metabolites.

| Gene(s) | Enzyme | Source Organism | Expression Host | Target Substrate | Reference |

| dcdA, dcdB | Dioxygenase, Flavin Reductase | Acinetobacter soli GFJ2 | Escherichia coli | 3,4-dichloroaniline | nih.gov |

| ameH | Carbamate C-N Hydrolase | Aminobacter aminovorans MDW-2 | Escherichia coli | Methomyl | nih.gov |

| phy | Phloretin Hydrolase | Eubacterium ramulus | Escherichia coli | Phloretin | nih.gov |

| puhA, puhB | Phenylurea Hydrolase | Arthrobacter globiformis, Bacillus sphaericus | Not Specified | Diuron | researchgate.net |

| cehA, mcd | Carbamate Hydrolase | Pseudomonas sp., Achromobacter sp. | Escherichia coli | Various Carbamates | nih.govresearchgate.net |

Enzyme Engineering for Improved Function

Beyond increasing production, molecular techniques can be used to engineer the enzymes themselves for enhanced performance. Site-directed mutagenesis and directed evolution are powerful methods to alter an enzyme's properties, such as its catalytic efficiency (kcat/Km), substrate specificity, or stability under harsh environmental conditions. science.gov

Site-directed mutagenesis involves making specific, targeted changes to the amino acid sequence of a protein. science.gov This approach is particularly useful when the three-dimensional structure of the enzyme is known or can be reliably modeled, allowing for rational design of mutations. For example, key amino acid residues in the active site of the AmeH carbamate hydrolase were identified by comparing its sequence to related enzymes with known structures. nih.gov Five conserved residues (G162, N164, D191, H193, and E207) were individually replaced with alanine. Four of these mutations completely abolished the enzyme's hydrolytic activity against methomyl, while the H193A mutant retained about 10% of its activity, confirming the critical role of these residues in catalysis. nih.gov Such studies provide crucial insights for future engineering efforts to modify substrate specificity or improve catalytic rates.

The table below details examples of enzyme engineering applied to hydrolases relevant to the degradation of carbamates and related compounds.

| Enzyme | Engineering Method | Mutation(s) | Observed Improvement | Reference |

| AmeH Carbamate Hydrolase | Site-Directed Mutagenesis | G162A, N164A, D191A, E207A | Activity abolished, confirming key active site residues. | nih.gov |

| AmeH Carbamate Hydrolase | Site-Directed Mutagenesis | H193A | Activity reduced to 10%, confirming its role in catalysis. | nih.gov |

| Human Phenylalanine Hydroxylase | Gene Transfer & Expression | Full-length cDNA transfer | Expression of functional enzyme in a non-native cell line. | nih.gov |

These genetic and molecular biology approaches are essential for developing robust and efficient bioremediation strategies. By overcoming the natural limitations of microbial processes, enzyme production and engineering pave the way for the effective cleanup of environments contaminated with this compound and its parent herbicides.

Advanced Analytical Methodologies for Mechanistic and Transformational Studies

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass measurement of molecules, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures. This capability is crucial for mapping the transformation pathways of (3,4-dichlorophenyl)carbamic acid.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the premier technique for analyzing non-volatile, polar, and thermally labile compounds, which are characteristic of many intermediates and products in the reaction pathways of this compound. The coupling of liquid chromatography for separation with HRMS for detection allows for the sensitive and selective analysis of complex aqueous samples.

In the study of this compound, LC-HRMS can be used to identify products from its hydrolysis, oxidation, or biotransformation. For instance, the formation of hydroxylated derivatives or glucuronide conjugates can be monitored. nih.gov The high mass accuracy of HRMS helps to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental formulas—which is a common challenge in metabolite identification. To enhance ionization efficiency and chromatographic retention, especially for acidic compounds like carbamic acids, chemical derivatization may be employed prior to analysis. nih.govresearchgate.net Techniques using doubly charged precursor ions in HRMS analysis can further improve assay sensitivity and selectivity. researchgate.net

Table 1: Hypothetical Non-Volatile Transformation Products of this compound Identifiable by LC-HRMS

| Compound Name | Chemical Formula | Exact Mass | Transformation Type |

| This compound | C₇H₅Cl₂NO₂ | 204.9697 | Parent Compound |

| 3,4-dichloroaniline (B118046) | C₆H₅Cl₂N | 160.9850 | Hydrolysis Product |

| (3,4-dichloro-5-hydroxyphenyl)carbamic acid | C₇H₅Cl₂NO₃ | 220.9646 | Oxidation Product |

| (3,4-dichlorophenyl)carbamoyl glucuronide | C₁₃H₁₃Cl₂NO₈ | 396.0018 | Conjugation Product |

This table is for illustrative purposes and shows potential products.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is highly effective for the analysis of volatile and semi-volatile compounds. Thermal or chemical degradation of this compound can produce smaller, more volatile fragments. For example, decarboxylation could lead to the formation of 3,4-dichloroaniline, which is sufficiently volatile for GC analysis.